(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone
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Overview
Description
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone is a chiral organic compound with a unique structure that includes an allyl group, a hydroxyl group, and a methyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the Diels-Alder reaction followed by selective reduction and allylation can be used to introduce the allyl group and hydroxyl group in the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2R,3S)-2-Allyl-2-methylcyclohexanone, while reduction of the carbonyl group can produce (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanol .
Scientific Research Applications
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone include:
- (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol
- (2S,3R)-3-Alkyl/alkenylglutamates
- (2R,3R)-2,3-Dichlorobutane
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both an allyl group and a hydroxyl group on the cyclohexanone ring. This unique combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications .
Biological Activity
(2R,3S)-2-Allyl-3-hydroxy-2-methylcyclohexanone, a chiral compound with the molecular formula C10H16O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a cyclohexanone core with an allyl group and a hydroxyl group at the 2 and 3 positions, respectively. Its structure can be represented as follows:
- IUPAC Name : (2R,3S)-2-allyl-3-hydroxy-2-methylcyclohexan-1-one
- CAS Number : 90130-91-9
- Molecular Weight : 168.24 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
- Anti-inflammatory Effects : It has been reported to reduce inflammation in certain experimental models.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated using in vitro assays on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Antioxidant Properties
The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited a strong ability to scavenge free radicals.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 25 |
ABTS | 30 |
These results indicate that this compound could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several case studies have demonstrated the potential therapeutic applications of this compound:
-
Case Study on Wound Healing : In an experimental model of wound healing in rats, treatment with this compound resulted in accelerated healing rates compared to controls.
- Healing Rate Improvement : 45% faster healing observed in treated groups.
- Neuroprotective Effects : Research has also indicated potential neuroprotective effects in models of neurodegeneration, where the compound reduced neuronal cell death induced by oxidative stress.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3,8,11H,1,4-7H2,2H3/t8-,10+/m0/s1 |
InChI Key |
DSGQUBLTBNJBLZ-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@]1([C@H](CCCC1=O)O)CC=C |
Canonical SMILES |
CC1(C(CCCC1=O)O)CC=C |
Origin of Product |
United States |
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